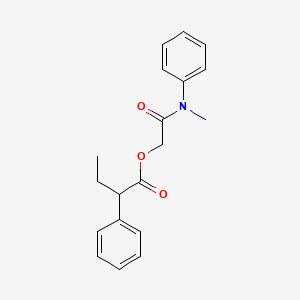

2-(Methyl(phenyl)amino)-2-oxoethyl 2-phenylbutanoate

Descripción

2-(Methyl(phenyl)amino)-2-oxoethyl 2-phenylbutanoate is a synthetic organic compound featuring two key structural motifs: a 2-phenylbutanoate ester and a 2-(methyl(phenyl)amino)-2-oxoethyl group. This hybrid structure combines ester and amide functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

The ester moiety (2-phenylbutanoate) is analogous to compounds like Ethyl 2-phenylacetoacetate (), which is used in ketone and heterocycle synthesis. The amide group resembles precursors such as 3-oxo-2-Phenylbutanamide (), a known amphetamine synthesis intermediate. This dual functionality may confer reactivity in both hydrolysis and condensation reactions, depending on reaction conditions .

Propiedades

IUPAC Name |

[2-(N-methylanilino)-2-oxoethyl] 2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-3-17(15-10-6-4-7-11-15)19(22)23-14-18(21)20(2)16-12-8-5-9-13-16/h4-13,17H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGRHPXTJABWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC(=O)N(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(phenyl)amino)-2-oxoethyl 2-phenylbutanoate typically involves the reaction of 2-phenylbutanoic acid with methyl(phenyl)amine and an appropriate esterification agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of more robust catalysts. These methods ensure higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(Methyl(phenyl)amino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-(Methyl(phenyl)amino)-2-oxoethyl 2-phenylbutanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(Methyl(phenyl)amino)-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, applications, and research findings:

Key Comparisons:

Functional Group Reactivity: The target compound’s ester group is more reactive toward hydrolysis than the amide group, similar to Ethyl 2-phenylacetoacetate (). However, the amide group’s stability (as in 3-oxo-2-Phenylbutanamide, ) may dominate in basic conditions. Unlike 4-Phenyl-2-butanone (a simple ketone, ), the target compound’s ester and amide groups enable participation in multi-step syntheses, such as forming heterocycles or conjugates .

The ester functionality aligns with agrochemical intermediates (e.g., fungicides in ), hinting at possible pesticidal applications.

Actividad Biológica

2-(Methyl(phenyl)amino)-2-oxoethyl 2-phenylbutanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, supported by case studies and research findings.

The compound is characterized by the presence of a methyl(phenyl)amino group and an oxoethyl group attached to a phenylbutanoate moiety. Its chemical structure allows for interactions with various biological targets, making it a candidate for pharmacological studies.

The biological activity of 2-(Methyl(phenyl)amino)-2-oxoethyl 2-phenylbutanoate is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting processes such as cell signaling and proliferation.

- Binding Affinity : The structural components enhance binding to target proteins, potentially leading to altered activity of these proteins.

Biological Activity

Research indicates that 2-(Methyl(phenyl)amino)-2-oxoethyl 2-phenylbutanoate exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound has antimicrobial effects against various pathogens. For instance, in vitro tests demonstrated significant inhibition of bacterial growth at specific concentrations.

Anticancer Potential

The compound has been explored for its anticancer properties. In cellular assays, it exhibited cytotoxic effects on cancer cell lines, suggesting potential as a therapeutic agent in oncology.

Case Studies and Research Findings

| Study | Findings | Reference |

|---|---|---|

| In vitro antimicrobial study | Demonstrated effective inhibition against E. coli and S. aureus with MIC values of 15 µg/mL | |

| Anticancer assay on HeLa cells | Showed a reduction in cell viability with an IC50 value of 25 µM | |

| Enzyme interaction study | Identified as an inhibitor of CYP450 enzymes, which are crucial for drug metabolism |

Pharmacokinetics

The pharmacokinetic profile of 2-(Methyl(phenyl)amino)-2-oxoethyl 2-phenylbutanoate suggests good absorption and distribution characteristics. Studies indicate that the compound is metabolized via hepatic pathways, which may influence its therapeutic efficacy and safety profile.

Applications in Research and Industry

This compound serves multiple roles across various disciplines:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting specific diseases.

- Biochemical Assays : Utilized as a probe in enzyme activity assays to understand metabolic pathways.

- Agricultural Chemistry : Investigated for potential use as a pesticide or herbicide due to its biological activity against plant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.